Cas no 1518-89-4 ((R)-4-(2-Aminopropyl)phenol)
(R)-4-(2-Aminopropyl)phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-(2-aminopropyl)-, (R)-
- (-)-Hydroxyamphetamine
- l-p-Hydroxyamphetamine
- p-Hydroxy-l-amphetamine
- 4-[(R)-2-Aminopropyl]phenol
- 4-[(2R)-2-Aminopropyl]phenol
- (-)-p-[(R)-2-Aminopropyl]phenol
- (R)-P-Hydroxyamphetamine
- (R)-4-(2-Aminopropyl)phenol
- BDBM50359502
- Q27457236
- aeg
-
- Inchi: 1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1
- InChI Key: GIKNHHRFLCDOEU-SSDOTTSWSA-N
- SMILES: OC1C=CC(=CC=1)C[C@@H](C)N
Computed Properties
- Exact Mass: 151.099714038 g/mol
- Monoisotopic Mass: 151.099714038 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 46.2
- Molecular Weight: 151.21
(R)-4-(2-Aminopropyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A621685-100mg |
(R)-4-(2-Aminopropyl)phenol |
1518-89-4 | 100mg |
$ 165.00 | 2022-06-07 | ||
| TRC | A621685-500mg |
(R)-4-(2-Aminopropyl)phenol |
1518-89-4 | 500mg |
$ 710.00 | 2022-06-07 | ||
| TRC | A621685-1g |
(R)-4-(2-Aminopropyl)phenol |
1518-89-4 | 1g |
$ 1300.00 | 2022-06-07 | ||
| Enamine | EN300-1840435-0.05g |
4-[(2R)-2-aminopropyl]phenol |
1518-89-4 | 0.05g |
$1008.0 | 2023-09-19 | ||
| Enamine | EN300-1840435-0.1g |
4-[(2R)-2-aminopropyl]phenol |
1518-89-4 | 0.1g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1840435-0.25g |
4-[(2R)-2-aminopropyl]phenol |
1518-89-4 | 0.25g |
$1104.0 | 2023-09-19 | ||
| Enamine | EN300-1840435-0.5g |
4-[(2R)-2-aminopropyl]phenol |
1518-89-4 | 0.5g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1840435-1.0g |
4-[(2R)-2-aminopropyl]phenol |
1518-89-4 | 1g |
$1673.0 | 2023-06-03 | ||
| Enamine | EN300-1840435-2.5g |
4-[(2R)-2-aminopropyl]phenol |
1518-89-4 | 2.5g |
$2351.0 | 2023-09-19 | ||
| Enamine | EN300-1840435-5.0g |
4-[(2R)-2-aminopropyl]phenol |
1518-89-4 | 5g |
$4849.0 | 2023-06-03 |
(R)-4-(2-Aminopropyl)phenol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on (R)-4-(2-Aminopropyl)phenol
Phenol, 4-(2-aminopropyl)-, (R)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, Phenol, 4-(2-aminopropyl)-, (R)-, with the CAS number 1518-89-4, has garnered significant attention due to its unique structural and functional properties. This compound, characterized by a substituted phenolic core and an (R)-configured aminoalkyl side chain, exhibits a range of chemical behaviors that make it invaluable in synthetic chemistry and drug development.
The molecular structure of Phenol, 4-(2-aminopropyl)-, (R)- consists of a phenol ring substituted at the para position with a 2-aminopropyl group. The (R)-configuration of the amino group introduces a specific stereochemical orientation that influences its reactivity and interaction with biological targets. This stereochemistry is particularly important in pharmaceutical applications, where the three-dimensional shape of a molecule can significantly impact its efficacy and selectivity.
In recent years, the compound has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its utility as a building block for more complex molecules, including drug candidates targeting various diseases. The phenolic hydroxyl group provides a site for further functionalization, allowing chemists to design molecules with tailored properties. Additionally, the aminoalkyl side chain offers opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for molecule-receptor binding.
One of the most promising areas of research involving Phenol, 4-(2-aminopropyl)-, (R)- is its application in the development of enzyme inhibitors. Enzymes are biological catalysts that play essential roles in numerous metabolic pathways. Inhibiting specific enzymes can lead to therapeutic benefits by modulating these pathways. Studies have shown that the structural features of this compound can be leveraged to design potent inhibitors targeting enzymes involved in inflammatory responses and cancer progression.
The compound's potential as an inhibitor has been further explored in clinical trials. For instance, researchers have investigated its effects on cyclooxygenase-2 (COX-2), an enzyme implicated in pain and inflammation. Initial studies suggest that derivatives of Phenol, 4-(2-aminopropyl)-, (R)- may exhibit COX-2 inhibitory activity comparable to existing nonsteroidal anti-inflammatory drugs (NSAIDs). However, further research is needed to fully understand its pharmacokinetic profile and potential side effects.
Beyond pharmaceutical applications, Phenol, 4-(2-aminopropyl)-, (R)- has shown promise in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. These complexes have been studied for their catalytic properties and potential use in industrial processes. Additionally, the compound's aromatic structure and functional groups make it suitable for designing novel polymers and coatings with enhanced durability and chemical resistance.
The synthesis of Phenol, 4-(2-aminopropyl)-, (R)- presents unique challenges due to the need to maintain the correct stereochemistry at the amino group. Traditional synthetic routes often require careful selection of chiral auxiliaries or catalysts to achieve high enantiomeric purity. Recent advances in asymmetric synthesis have provided new tools for constructing complex molecules with high precision. These methods not only improve yield but also enhance the overall efficiency of producing enantiomerically pure compounds like this one.
The environmental impact of synthesizing and using Phenol, 4-(2-aminopropyl)-, (R)- is another important consideration. Efforts have been made to develop greener synthetic protocols that minimize waste and reduce energy consumption. For example, biocatalytic approaches using engineered enzymes have been explored as alternatives to traditional chemical synthesis. These methods align with the growing emphasis on sustainable chemistry practices in industrial applications.
In conclusion, Phenol, 4-(2-aminopropyl)-, (R)-, CAS number 1518-89-4, is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials design. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone of innovation in synthetic chemistry and beyond.
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